5-Aminoindazole
Overview
Description
5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of indazole, characterized by the presence of an amino group at the fifth position of the indazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
5-Aminoindazole, also known as 1H-Indazol-5-amine, is a compound that has been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.
Mode of Action
The mode of action of this compound involves its interaction with protein kinases. The compound acts as a ligand, binding to the active site of the kinase. This binding can inhibit the kinase’s activity, preventing it from phosphorylating its target proteins . The specific changes that result from this interaction depend on the particular kinase that this compound targets and the role of that kinase in cellular processes.
Biochemical Pathways
This compound plays a role in the biosynthesis of purine nucleotides via inosine-5-monophosphate, making it a key intermediate in the formation of DNA and RNA . It is also involved in the biosynthesis of the vitamins thiamine and cobalamin . The compound’s inhibition of protein kinases can affect various biochemical pathways, depending on the specific kinases it targets.
Result of Action
The result of this compound’s action can vary depending on the specific kinases it targets. By inhibiting these kinases, the compound can affect the phosphorylation state of various proteins, potentially altering cellular processes such as signal transduction, cell division, and metabolism. In some cases, this compound has been found to induce differentiation in certain types of cells .
Biochemical Analysis
Biochemical Properties
5-Aminoindazole is involved in biochemical reactions as a reagent
Molecular Mechanism
The compound’s structure is available as a 2D Mol file or as a computed 3D SD file
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. One study has shown that this compound exhibited a significant and dose-dependent reduction in period of immobility in the forced swim test . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole typically involves the reduction of 5-nitroindazole. One common method includes dissolving 5-nitroindazole in tetrahydrofuran, adding palladium on carbon as a catalyst, and then subjecting the mixture to hydrogenation under a hydrogen atmosphere at room temperature. The reaction is usually carried out overnight, followed by filtration and solvent removal to obtain this compound as a brown solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoindazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon under hydrogen atmosphere.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by various nucleophiles for substitution.
Major Products:
Oxidation: 5-Nitroindazole.
Reduction: 5-Hydrazinoindazole.
Substitution: 5-Haloindazoles, 5-Azidoindazole.
Scientific Research Applications
5-Aminoindazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand in the study of protein kinases and other enzymes.
Industry: Utilized in the development of corrosion inhibitors for metals.
Comparison with Similar Compounds
5-Nitroindazole: Differentiated by the presence of a nitro group instead of an amino group.
6-Aminoindazole: Similar structure but with the amino group at the sixth position.
2-Aminobenzimidazole: Contains a benzimidazole ring with an amino group at the second position.
Uniqueness: 5-Aminoindazole is unique due to its specific position of the amino group, which influences its reactivity and interaction with biological targets. This positional specificity allows for distinct chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOSRUBOXQWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066480 | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19335-11-6 | |
Record name | 1H-Indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminoindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminoindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Indazol-5-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Aminoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINOINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Aminoindazole?
A1: The molecular formula of this compound is C7H7N3, and its molecular weight is 133.15 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. [, , , ] These include Infrared (IR) spectroscopy, which provides information about functional groups and bonding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the structure and environment of hydrogen and carbon atoms in the molecule. Additionally, UV-Vis spectroscopy has been used to study its absorption and fluorescence characteristics. []
Q3: What are the common synthetic routes for this compound?
A3: this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Researchers have employed this compound in multicomponent reactions, such as the Povarov reaction, to produce diverse fused polycyclic heterocycles. [, , , , , , , ]
Q4: Can you elaborate on the role of this compound in the Povarov reaction and its significance?
A4: this compound acts as a diene component in the Povarov reaction, reacting with aldehydes and electron-rich dienophiles to yield pyrazoloquinoline derivatives. [, , , , ] This reaction offers a valuable route to access diverse heterocyclic scaffolds, which hold significant potential for developing new drugs and materials.
Q5: How does Iodine catalyze the synthesis of pyrazolo[4,3-f]quinoline derivatives using this compound?
A5: Iodine has been found to be an efficient catalyst for synthesizing pyrazolo[4,3-f]quinoline derivatives via a three-component Povarov reaction involving this compound, an aromatic aldehyde, and methyl 3-oxobutanoate. [] The reaction proceeds with high regioselectivity, favoring the formation of 3H-pyrazolo(4,3-f)quinolin-9-yl acetates over 3H-pyrazolo(4,3-f)quinoline-8-carboxylate derivatives. This method offers mild reaction conditions, high yields, and the advantage of a metal-free catalyst.
Q6: What are the known biological activities of this compound?
A6: this compound exhibits a range of biological activities, including anti-spermatogenic, [] anti-allergic, [] and anti-microbial effects. [] It has shown potential as a corrosion inhibitor for carbon steel in acidic environments. [] Recent research has focused on its derivatives as potential anti-cancer agents, particularly in acute myeloid leukemia (AML). []
Q7: How does this compound act as a corrosion inhibitor?
A7: this compound acts as a corrosion inhibitor for carbon steel in 1 M HCl solution. [] Electrochemical studies and density functional theory (DFT) calculations suggest that the molecule adsorbs onto the steel surface, forming a protective layer that hinders the corrosive attack of the acid. The amino group in this compound plays a crucial role in this process, donating electrons to the iron atoms on the steel surface and strengthening the protective layer.
Q8: What makes this compound derivatives promising candidates for anti-cancer therapy, particularly in AML?
A8: 3H-Pyrazolo[4,3-f]quinoline derivatives, synthesized using this compound as a starting material, have demonstrated potent inhibitory activity against various kinases, including FLT3, a key therapeutic target in AML. [] These compounds exhibited nanomolar IC50 values against both wild-type and mutant forms of FLT3, surpassing the potency of the approved drug quizartinib in some cases. Furthermore, they effectively blocked the proliferation of AML cell lines carrying oncogenic FLT3 mutations and inhibited leukemia growth in a mouse model, highlighting their potential as lead compounds for developing novel anti-cancer agents.
Q9: How does the structure of this compound contribute to its various biological activities?
A9: The structure of this compound, specifically the presence and position of the amino group, significantly influences its biological activities. This group can participate in hydrogen bonding and electron donation, influencing the molecule's interaction with biological targets. For example, the electron-donating effect of the amino group contributes to its potency as a corrosion inhibitor. [] Modifications to the core structure, such as the addition of substituents, can alter its physicochemical properties and subsequent interactions with biological systems.
Q10: What are the challenges associated with formulating this compound and its derivatives for therapeutic applications?
A10: Like many drug candidates, this compound may present challenges regarding solubility, stability, and bioavailability. Further research is needed to develop suitable formulations that ensure its effective delivery and optimize its pharmacokinetic properties.
Q11: What analytical methods are commonly used to characterize and quantify this compound?
A11: Researchers utilize various techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify this compound in different matrices. Spectroscopic methods, including IR and NMR, remain crucial for structural confirmation. [, , , ]
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